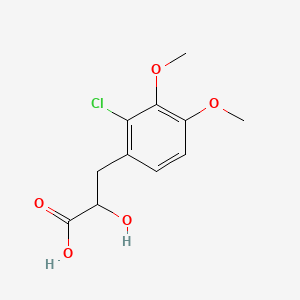
3-(2-Chloro-3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-3,4-dimethoxyphenyl)-2-hydroxypropanoic acid is an organic compound with the molecular formula C11H13ClO5. This compound is characterized by the presence of a chloro-substituted aromatic ring and two methoxy groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinct chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3,4-dimethoxyphenyl)-2-hydroxypropanoic acid typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-3,4-dimethoxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(2-Chloro-3,4-dimethoxyphenyl)-2-hydroxypropanoic acid is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(2-Chloro-3,4-dimethoxyphenyl)-2-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chloro-3,4-dimethoxyphenyl)ethylamine: Shares a similar aromatic structure but differs in the functional groups attached.
2-Chloro-3,4-dimethoxybenzil: Another compound with a similar aromatic core but different substituents.
Uniqueness
3-(2-Chloro-3,4-dimethoxyphenyl)-2-hydroxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C11H13ClO5 |
|---|---|
Peso molecular |
260.67 g/mol |
Nombre IUPAC |
3-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H13ClO5/c1-16-8-4-3-6(5-7(13)11(14)15)9(12)10(8)17-2/h3-4,7,13H,5H2,1-2H3,(H,14,15) |
Clave InChI |
FUXGOVVRMIZJLU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)CC(C(=O)O)O)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B15325629.png)
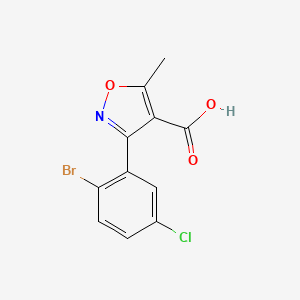


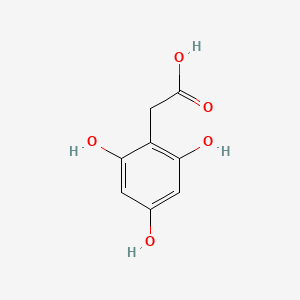
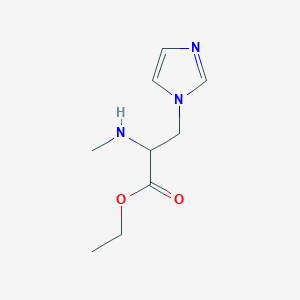
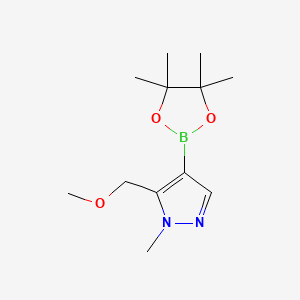
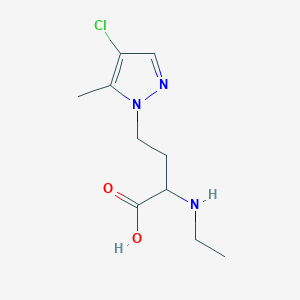

![(1-Propyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B15325685.png)
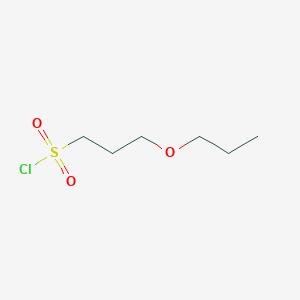
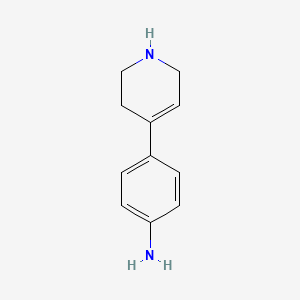
![(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine](/img/structure/B15325708.png)
![Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride](/img/structure/B15325714.png)
